

An In-depth Technical Guide to the Spectroscopic Interpretation of Euxanthone

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Compound of Interest

Compound Name: Euxanthone

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This technical guide provides a comprehensive overview of the spectroscopic data for **Euxanthone** (1,7-dihydroxy-9H-xanthen-9-one), a naturally occurring xanthenoid with various investigated bioactive properties.^[1] The following sections detail the interpretation of its mass spectrometry, nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectra. Detailed experimental protocols and visual workflows are included to facilitate the replication and verification of these findings in a research and development setting.

Spectroscopic Data Summary

The structural elucidation of **Euxanthone** is heavily reliant on a combination of spectroscopic techniques. The quantitative data derived from these methods are summarized below for clear reference and comparison.

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive method for the analysis of flavonoids like **Euxanthone**.^{[2][3]} Electrospray ionization (ESI) is a common technique used for these compounds.^[4] The mass spectral data for **Euxanthone**, typically observed as a protonated molecule $[M+H]^+$, are presented below.

Analysis Type	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Instrument
LC-MS/MS	229.049 ([M+H] ⁺)	155.0489, 127.0553, 115.0524	Q-TOF

Data sourced from PubChem CID 5281631.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise molecular structure of **Euxanthone**.^[6] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄.^{[7][8]}

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Euxanthone** displays characteristic signals in the aromatic region, corresponding to the protons on the xanthone core.

Proton Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.35	d	8.5
H-3	~6.85	dd	8.5, 2.2
H-4	~7.60	d	2.2
H-5	~7.55	d	9.0
H-6	~6.90	dd	9.0, 2.5
H-8	~6.75	d	2.5
1-OH	~12.5	s (br)	-
7-OH	~9.5	s (br)	-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is synthesized from general knowledge of hydroxyxanthone structures.^[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of **Euxanthone**.

Carbon Position	Chemical Shift (δ, ppm)
C-1	~162.0
C-2	~110.5
C-3	~120.0
C-4	~108.0
C-4a	~157.0
C-5	~125.0
C-6	~115.0
C-7	~163.0
C-8	~102.0
C-8a	~155.0
C-9 (C=O)	~182.0
C-9a	~107.0
C-10a	~145.0

Note: Chemical shifts are approximate and based on typical values for xanthone derivatives.^[9]
^[10]^[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for identifying the class of a flavonoid and the substitution pattern of its hydroxyl groups.^[12] Flavonols and flavones typically exhibit two main absorption bands, referred to as Band I (300-390 nm) and Band II (240-280 nm).^[12]

Solvent/Reagent	Band I (λ_{max} , nm)	Band II (λ_{max} , nm)	Indication
Methanol (MeOH)	~365	~255, ~290 (shoulder)	Basic xanthone chromophore
MeOH + NaOAc	Bathochromic shift in Band II	-	Presence of a free 7-OH group[13]
MeOH + AlCl ₃	Large bathochromic shift in Band I	-	Presence of a 5-OH and/or 3-OH group adjacent to a carbonyl[12][13]
MeOH + AlCl ₃ + HCl	Shift reversal from AlCl ₃ spectrum	-	Differentiates between 3-OH and 5-OH chelation[13]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum of **Euxanthone** is complex due to extensive vibrational coupling.[14]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3500-3200 (broad)	O-H stretching	Phenolic Hydroxyl (-OH)
~1650	C=O stretching	Ketone (γ -pyrone)
1600-1450	C=C stretching	Aromatic Rings
~1250	C-O stretching	Aryl Ether

Note: Values are characteristic ranges for flavonoids and xanthenes.[14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the analysis of flavonoids.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Accurately weigh and dissolve **Euxanthone** standard or plant extract in an appropriate LC-MS grade solvent (e.g., methanol).[4] Filter the solution through a 0.2 μ m syringe filter before injection.[4]
- Chromatographic Conditions:
 - System: UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[17]
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).[17]
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]
 - Flow Rate: 0.3 mL/min.[17]
 - Injection Volume: 5 μ L.[4]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.[17]
 - Capillary Voltage: 4000 V.[17]
 - Gas Temperature: 300 $^{\circ}$ C.[17]
 - Nebulizer Pressure: 35 psi.[17]
 - Data Acquisition: Full scan mode to identify the precursor ion, followed by tandem MS (MS/MS) to obtain fragment ions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 3-5 mg of purified **Euxanthone** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.[8]
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.[7][8]

- ^1H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled 1D carbon spectrum.
 - A larger number of scans is required due to the low natural abundance of ^{13}C .
- 2D NMR Experiments: For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[\[6\]](#)

UV-Visible Spectroscopy

- Sample Preparation: Prepare a stock solution of **Euxanthone** in methanol (spectroscopic grade). The concentration should be dilute enough to yield absorbance values within the linear range of the spectrophotometer (typically < 1.0).
- Baseline Correction: Use methanol as the blank to zero the spectrophotometer.
- Spectrum Acquisition: Scan the sample from 200 to 500 nm to obtain the initial spectrum.[\[18\]](#)
- Shift Reagent Analysis:
 - To separate cuvettes containing the methanolic sample solution, add a small amount of the following shift reagents:
 - Anhydrous sodium acetate (NaOAc).
 - Sodium acetate (NaOAc) and boric acid (H_3BO_3).
 - Aluminum chloride (AlCl_3).
 - Aluminum chloride (AlCl_3) and hydrochloric acid (HCl).

- Record the spectrum immediately after the addition of each reagent and again after several minutes to check for any time-dependent changes.[\[13\]](#)

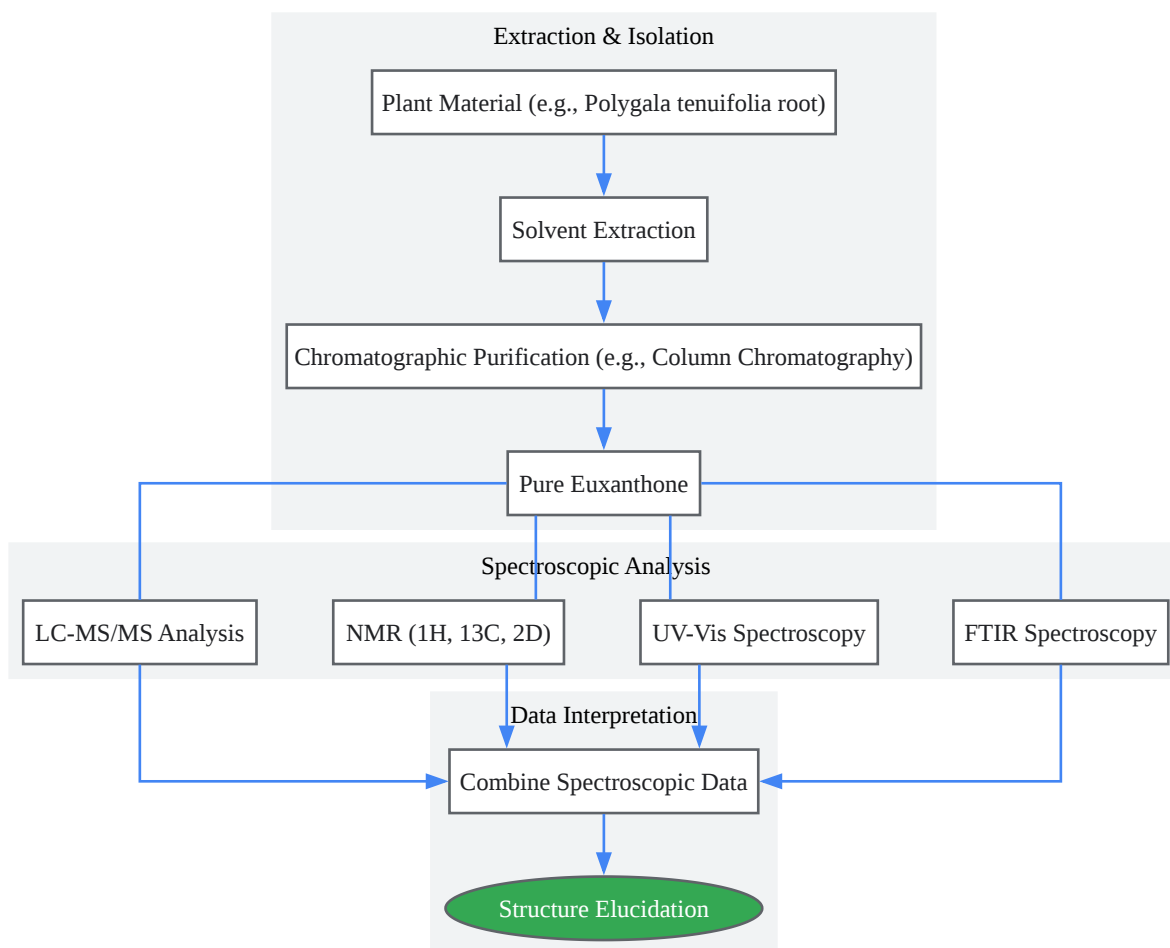
Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry **Euxanthone** powder with dry KBr powder and press it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.[\[19\]](#)
- **Background Spectrum:** Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.[\[19\]](#)
- **Sample Spectrum:** Collect the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.
- **Data Acquisition:** Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.[\[19\]](#)

Visualizations: Workflows and Signaling Pathways

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of **Euxanthone** from a plant source.

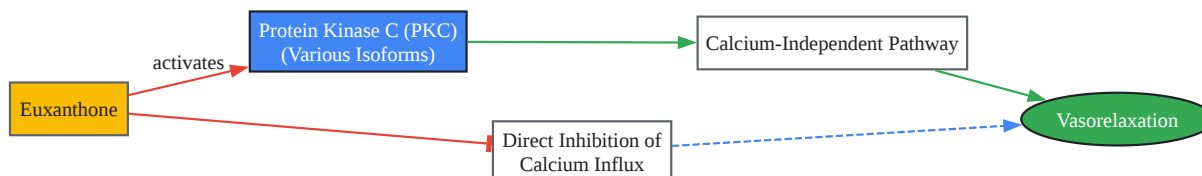


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Caption: Workflow for **Euxanthone** analysis.

Euxanthone-Mediated Signaling Pathway

Euxanthone has been shown to induce vasorelaxation, potentially through pathways involving Protein Kinase C (PKC).[20] The diagram below conceptualizes this proposed signaling mechanism.



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